molecular formula C18H16N2O3S2 B14934992 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B14934992
M. Wt: 372.5 g/mol
InChI Key: BXEAJMKPSDHJBB-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxepin ring fused with a thiazole ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through a cyclization reaction. This is followed by the introduction of the thiazole ring via a condensation reaction with thiophene derivatives. The final step involves the acylation of the intermediate product to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide: can be compared with other benzodioxepin and thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C18H16N2O3S2/c21-17(10-13-11-25-18(20-13)16-3-1-8-24-16)19-12-4-5-14-15(9-12)23-7-2-6-22-14/h1,3-5,8-9,11H,2,6-7,10H2,(H,19,21)

InChI Key

BXEAJMKPSDHJBB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)CC3=CSC(=N3)C4=CC=CS4)OC1

Origin of Product

United States

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